molecular formula C29H48O3 B1260591 3beta-Hydroxy-4alpha-methyl-5alpha-cholest-7-ene-4beta-carboxylic acid

3beta-Hydroxy-4alpha-methyl-5alpha-cholest-7-ene-4beta-carboxylic acid

Cat. No. B1260591
M. Wt: 444.7 g/mol
InChI Key: UQFZKTIHSICSPG-HBQODBAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3beta-hydroxy-4alpha-methyl-5alpha-cholest-7-ene-4beta-carboxylic acid is a hydroxy monocarboxylic acid and a 3beta-hydroxy steroid. It derives from a hydride of a 5alpha-cholestane.

Scientific Research Applications

  • Secondary Metabolite Research : A study by Ndom et al. (2006) identified a cacalolide derivative and a shikimic acid derivative along with known compounds from Senecio burtonii, contributing to the research on secondary metabolites in plants. This study is part of a broader field exploring natural products and their biological activities (Ndom et al., 2006).

  • Chemical Synthesis and Sterol Research : The work by Parish, Spike, and Schroepfer (1977) provides insights into the synthesis of sterols, including the production of intermediates for synthesizing oxygenated sterols, which are crucial in understanding sterol chemistry and biochemistry (Parish, Spike, & Schroepfer, 1977).

  • Bile Acid Metabolism : Hayakawa et al. (1976) explored the microbiological degradation of bile acids, which contributes to our understanding of bile acid metabolism and the biochemical pathways involved in their degradation (Hayakawa et al., 1976).

  • Biochemical Synthesis : Ikeda and Yamasaki (1978) investigated the methoxylation of sterols, contributing to the understanding of biochemical processes and synthesis related to sterols and their derivatives (Ikeda & Yamasaki, 1978).

  • Sterol Isomer Research : Knapp and Schroepfer (1975) described the synthesis of various sterol isomers, providing valuable information on the chemical properties and potential applications of these compounds (Knapp & Schroepfer, 1975).

  • Cell Interaction Studies : Piir et al. (2004) examined the interaction of acyl derivatives of sterols with hepatoma Hep G2 cells, contributing to the understanding of how these compounds affect cholesterol metabolism in cells (Piir et al., 2004).

  • Antiproliferative Activity in Leukemia Cells : Gao et al. (2007) isolated new sterols from Selaginella tamariscina and studied their antiproliferative effects on leukemia cells, demonstrating potential therapeutic applications (Gao et al., 2007).

  • Steroidal Glycosides Research : Cachet et al. (2009) investigated steroidal glycosides from the marine sponge Pandaros acanthifolium, contributing to marine biochemistry and the potential discovery of new bioactive compounds (Cachet et al., 2009).

properties

Molecular Formula

C29H48O3

Molecular Weight

444.7 g/mol

IUPAC Name

(3S,4R,5R,9R,10R,13R,14R,17R)-3-hydroxy-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-4-carboxylic acid

InChI

InChI=1S/C29H48O3/c1-18(2)8-7-9-19(3)21-11-12-22-20-10-13-24-28(5,23(20)14-16-27(21,22)4)17-15-25(30)29(24,6)26(31)32/h10,18-19,21-25,30H,7-9,11-17H2,1-6H3,(H,31,32)/t19-,21-,22+,23+,24-,25+,27-,28-,29-/m1/s1

InChI Key

UQFZKTIHSICSPG-HBQODBAGSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H]([C@]4(C)C(=O)O)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4(C)C(=O)O)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3beta-Hydroxy-4alpha-methyl-5alpha-cholest-7-ene-4beta-carboxylic acid
Reactant of Route 2
3beta-Hydroxy-4alpha-methyl-5alpha-cholest-7-ene-4beta-carboxylic acid
Reactant of Route 3
3beta-Hydroxy-4alpha-methyl-5alpha-cholest-7-ene-4beta-carboxylic acid
Reactant of Route 4
3beta-Hydroxy-4alpha-methyl-5alpha-cholest-7-ene-4beta-carboxylic acid
Reactant of Route 5
3beta-Hydroxy-4alpha-methyl-5alpha-cholest-7-ene-4beta-carboxylic acid
Reactant of Route 6
3beta-Hydroxy-4alpha-methyl-5alpha-cholest-7-ene-4beta-carboxylic acid

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